N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that exhibits significant potential for biological activity due to its unique structural characteristics. This compound features a phthalazine moiety, which has been associated with various therapeutic effects, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C23H25N3O3, with a molecular weight of approximately 391.5 g/mol. The structure includes multiple functional groups that enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H25N3O3 |
Molecular Weight | 391.5 g/mol |
CAS Number | 1421452-32-5 |
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The presence of the phthalazine ring suggests potential inhibition of enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Analogous compounds have demonstrated efficacy against bacterial and fungal strains, indicating that this compound may have similar properties.
- Receptor Modulation : The structural features may allow for interaction with specific receptors in cellular pathways, influencing signal transduction.
Anticancer Activity
Studies on phthalazine derivatives have shown promising results in inhibiting tumor growth. For instance, a study indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression.
Antimicrobial Properties
This compound has potential as an antimicrobial agent. Research into related triazole derivatives has shown strong antifungal activity against Candida species and antibacterial effects against Gram-positive bacteria.
Case Studies
-
Study on Phthalazine Derivatives :
- Objective : Evaluate the anticancer properties.
- Findings : Compounds demonstrated significant inhibition of cell viability in MCF7 breast cancer cells.
- Mechanism : Induction of apoptosis via caspase activation.
-
Antimicrobial Evaluation :
- Objective : Assess the efficacy against bacterial strains.
- Findings : Showed inhibition zones against Staphylococcus aureus and Escherichia coli.
- Mechanism : Disruption of bacterial cell wall synthesis.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-30-19-13-10-17(11-14-19)12-15-23(28)25-16-22-20-8-4-5-9-21(20)24(29)27(26-22)18-6-2-3-7-18/h4-5,8-11,13-14,18H,2-3,6-7,12,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXKFQQXDJFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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